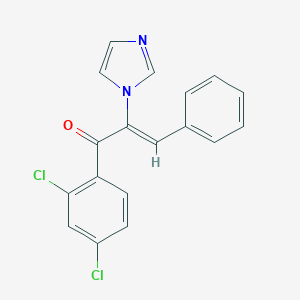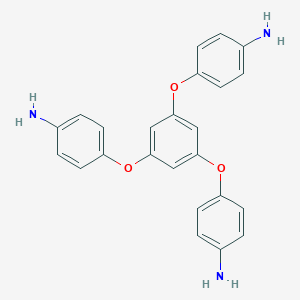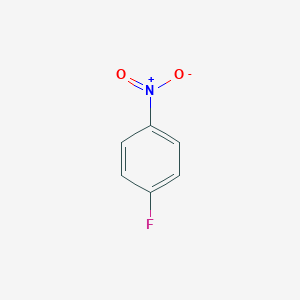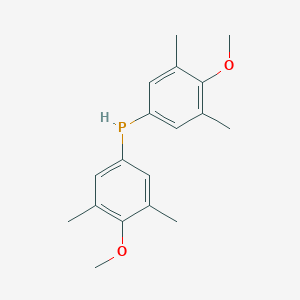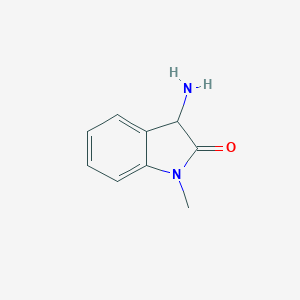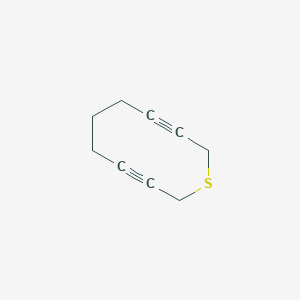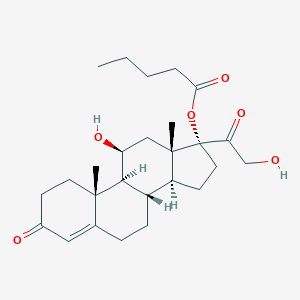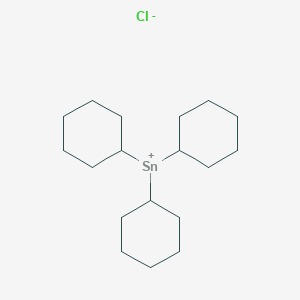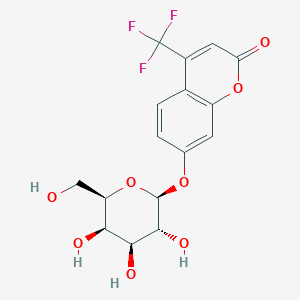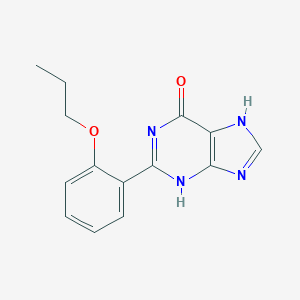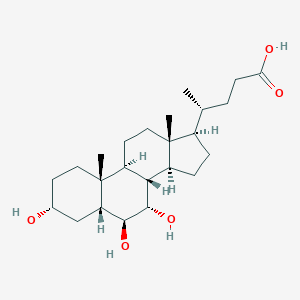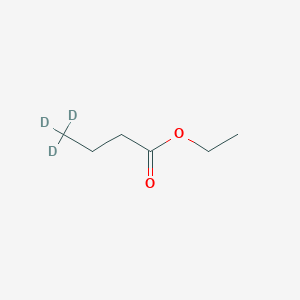
Ethyl 4,4,4-trideuteriobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,4,4-trideuteriobutanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H12O2, and it has a molecular weight of 119.18 g/mol. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
准备方法
The synthesis of Ethyl 4,4,4-trideuteriobutanoate typically involves the esterification of 4,4,4-trideuteriobutyric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the high purity of the final product.
化学反应分析
Ethyl 4,4,4-trideuteriobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4,4,4-trideuteriobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to 4,4,4-trideuteriobutanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, forming different derivatives of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Ethyl 4,4,4-trideuteriobutanoate is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a precursor in the synthesis of other deuterated compounds, which are valuable in mechanistic studies and kinetic isotope effect experiments.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: This compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the production of specialty chemicals and materials that require isotopic labeling for quality control and analysis.
作用机制
The mechanism of action of Ethyl 4,4,4-trideuteriobutanoate involves its incorporation into chemical reactions where the deuterium atoms can influence reaction rates and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to differences in reaction kinetics. This property is exploited in studies of reaction mechanisms and in the development of deuterated drugs, where the presence of deuterium can slow down metabolic degradation, leading to longer-lasting effects .
相似化合物的比较
Ethyl 4,4,4-trideuteriobutanoate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorobutyrate: This compound contains fluorine atoms instead of deuterium and is used in different types of chemical reactions and applications.
Ethyl 4,4,4-trichlorobutyrate: Similar to the trifluoro compound, this contains chlorine atoms and has distinct reactivity and applications.
Ethyl 4,4,4-trideuteriobutyrate: Another deuterated compound with similar applications but different structural properties.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations.
属性
IUPAC Name |
ethyl 4,4,4-trideuteriobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNCKNCVKJNDBV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
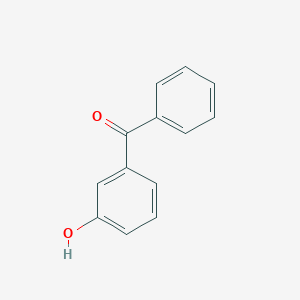
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
